The compound "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile" represents a class of organic molecules with potential applications in various fields due to its structural complexity and functional groups. While this specific compound is not directly mentioned in the provided papers, the research on similar compounds offers insights into the synthesis, mechanism of action, and potential applications of structurally related molecules. This analysis will draw upon the findings from the provided papers to infer possible characteristics and uses of the compound .
The structural features of "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile" suggest its utility in various applications. In medicinal chemistry, the presence of a dibenzylamino group could imply potential activity as a pharmacophore, similar to the inhibition of phosphodiesterase by imidazolidinone analogues2. In materials science, the ordered folding observed in oxazolidin-2-one oligomers indicates that such compounds could be used to create novel foldamers with specific structural properties1. Additionally, the chiral nature of the compound could make it a candidate for use in asymmetric catalysis, as seen with the Pt compounds containing chiral phosphindole ligands, which are used in the asymmetric hydroformylation of styrene derivatives3. The crystal structure analysis of a related compound also suggests that "4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile" could be studied using X-ray diffraction to determine its conformation and potential intermolecular interactions, which are crucial for its function and application4.
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is classified as:
The synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile typically involves several steps, starting from simpler organic molecules. One common synthetic route includes:
In industrial applications, these methods are scaled up with optimized conditions to maximize efficiency and product quality.
The molecular structure of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile features several key components:
The stereochemistry at the 4-position is crucial for its biological activity, particularly in its role as an intermediate in Ritonavir synthesis.
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile primarily relates to its role as an intermediate in the synthesis of Ritonavir. During this process, it undergoes several chemical transformations that ultimately lead to the formation of the active pharmaceutical ingredient. While specific molecular targets are not detailed for this compound itself, its structural characteristics suggest potential interactions with biological macromolecules, which warrant further investigation in pharmacological studies.
The physical and chemical properties of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile include:
These properties influence its handling, storage, and application in synthetic processes.
The applications of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile are diverse:
The systematic identity of this compound is defined by its molecular architecture and stereochemical configuration. Its IUPAC designation is (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile, which precisely encodes the carbon skeleton, functional groups, and absolute stereochemistry [8] [3]. The "4S" prefix explicitly denotes the S-configuration at the chiral carbon bearing the dibenzylamino moiety. Alternative nomenclature observed in chemical databases includes (S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenylpentanenitrile and Ritonavir Impurity 29, reflecting its role in pharmaceutical impurity profiling [3] .
Molecular Formula: C₂₅H₂₄N₂O [1] [4]Molecular Weight: 368.47 g/mol [1] [8]CAS Registry Number: 156732-12-6 [1] [3]
The compound manifests as a white crystalline solid under ambient conditions. It demonstrates solubility in chlorinated solvents such as chloroform and dichloromethane, aligning with its moderate polarity profile [2] [3]. Predicted physicochemical parameters include a density of 1.136 ± 0.06 g/cm³ and a pKa of approximately 8.71, indicating basic character likely attributable to the tertiary amine functionality [3]. The structural representation is captured in the SMILES notation: N#CCC(=O)[C@H](Cc1ccccc1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
, while the stereochemical integrity is encoded within the InChIKey MYTIELGBBUTMMA-DEOSSOPVSA-N
[8].
Table 1: Systematic Nomenclature and Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile |
Common Synonyms | (S)-4-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile; Ritonavir Impurity 29 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
InChIKey | MYTIELGBBUTMMA-DEOSSOPVSA-N |
MDL Number | MFCD07369310 |
The emergence of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is intrinsically linked to the development of antiviral therapeutics during the 1990s. Its significance became pronounced as a strategic intermediate in Abbott Laboratories' synthesis of Ritonavir (Norvir®), an HIV-1 protease inhibitor approved in 1996 [1] [4]. The compound’s chiral backbone provided a stereocontrolled route to the drug’s core structure, highlighting the industrial demand for enantioselective building blocks in complex molecule assembly.
Early synthetic routes faced substantial challenges in achieving high enantiopurity at scale—a critical parameter for pharmaceutical efficacy and regulatory approval. Traditional resolution techniques proved inefficient, driving innovation in asymmetric catalysis and chiral auxiliary applications to install the (S)-configuration reliably [3] [8]. Production hurdles included optimizing the ketone-nitrile moiety’s reactivity while preserving stereochemical integrity during subsequent transformations. These efforts culminated in robust manufacturing processes that secured the compound’s commercial availability by the late 1990s.
Current supply dynamics reflect specialized production, with vendors like Santa Cruz Biotechnology and TRC offering quantities from 25 mg to 500 mg. Notably, discontinuation notices (e.g., Biosynth Carbosynth) indicate persistent challenges in maintaining consistent synthesis and purification at commercial scales [5].
This compound’s synthetic value resides in its trifunctional molecular design: the electrophilic β-ketonitrile moiety, the nucleophilic tertiary amine, and the chiral center directing stereoselective transformations. These features collectively enable its use as a linchpin for constructing complex nitrogen-containing pharmaceuticals [3] [8].
Its most documented application is in the multistep synthesis of Ritonavir. Here, the molecule serves as a stereodefined scaffold upon which the drug’s thiazole and pyridyl fragments are elaborated. The dibenzylamine group undergoes selective deprotection or functionalization, while the ketone and nitrile groups participate in condensations or cyclizations to form heterocyclic systems characteristic of protease inhibitors [1] [4] [8]. The (S)-configuration ensures correct spatial orientation for target binding, underscoring why racemic or diastereomerically impure intermediates compromise drug potency.
Table 2: Functional Utility in Synthesis
Functional Group | Reactivity | Downstream Structural Motif |
---|---|---|
β-Ketone | Aldol condensations; enolate alkylation | Hydroxyethylene transition-state isostere |
Nitrile (-CN) | Hydrolysis to acid; reduction to amine | Carboxamide groups in Ritonavir |
Tertiary Dibenzylamine | Hydrogenolytic deprotection to secondary amine | Core amine pharmacophore |
The economic and scientific emphasis on chirality is reflected in market pricing, where enantiopurity commands premium value. For example, 50 mg is priced at $330 (Santa Cruz Biotechnology) versus $227–$413 for equivalent quantities elsewhere [1] [3]. This cost structure validates the investment in asymmetric synthesis technologies required to produce such intermediates.
Table 3: Commercial Availability and Cost Structure
Supplier | Quantity | Price (USD) | Purity Specification |
---|---|---|---|
Santa Cruz Biotechnology | 50 mg | $330.00 | Not specified |
TRC | 500 mg | $1100.00 | Not specified |
Biosynth Carbosynth | 50 mg | $227.00 | ≥95% |
Medical Isotopes, Inc. | 50 mg | $875.00 | Not specified |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: